molecular formula C4H8BF3O B1427328 Boron trifluoride tetrahydrofuran complex CAS No. 462-34-0

Boron trifluoride tetrahydrofuran complex

Cat. No. B1427328
CAS RN: 462-34-0
M. Wt: 139.91 g/mol
InChI Key: XYMZNNGTHKHCJH-UHFFFAOYSA-N
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Description

Boron trifluoride tetrahydrofuran complex, also known as BF3·THF, is a compound with a molecular weight of 139.91 . It is used as a polymerization initiator and as a dopant in the semiconductor industry . It serves as a reagent for deoxofluorination of alcohols and carbonyls .


Synthesis Analysis

The synthesis of Boron trifluoride tetrahydrofuran complex involves the use of boron trifluoride as a catalyst in the chemical sector . It is also used in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes .


Molecular Structure Analysis

The linear formula of Boron trifluoride tetrahydrofuran complex is BF3·THF . The InChI key is XYMZNNGTHKHCJH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boron trifluoride tetrahydrofuran complex is used as a reagent for deoxofluorination of alcohols and carbonyls . It is also used in the synthesis of methacrylate-PEG-methacrylate-boron trifluoride self-doped gel polymer electrolytes .


Physical And Chemical Properties Analysis

Boron trifluoride tetrahydrofuran complex is a liquid that contains >0.5% sulfur dioxide as a peroxide formation suppressor . It has a boiling point of 180 °C (lit.) and a melting point of 11-13 °C (lit.) . The density of the complex is 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

Selective Reducing Agent

  • Borane-tetrahydrofuran complex, a derivative of Boron trifluoride, acts as a selective, electrophilic reducing agent. A study demonstrated its application in synthesizing tritiated borane-THF complex at high specific radioactivity. This complex was used effectively in the reduction of 2-naphthoic acid to 2-naphthalenemethanol (Than, Morimoto, Andres, & Williams, 1995).

Catalyst in Chemical Physics

  • Boron trifluoride forms complexes with compounds like ammonia, water, and methyl alcohol, making it significant as a catalyst in chemical physics research and industry. A study focused on the BF3–NH3 complex and methyl derivatives, examining their electronic structures, binding energies, and nuclear quadrupole interactions (Pink, Dubey, Mahato, Badu, Scheicher, Mahanti, Huang, Saha, Chow, & Das, 2006).

Complex Formation with Sulfur Dioxide

  • The boron trifluoride–sulfur dioxide complex was explored using microwave spectroscopy and ab initio energy minimization calculations. It revealed that the complex is an asymmetric top with SO2 positioned above the BF3 plane, suggesting interesting interactions between these molecules (Peebles, Sun, Kuczkowski, Nxumalo, & Ford, 1998).

Synthesis of Organic Compounds

  • Boron trifluoride is used in the synthesis of N-aryl-substituted pyrrolidines from tetrahydrofuran and amines. This process involves a Lewis acid-assisted ring-opening step, highlighting its role in organic synthesis (Hu, Huo, & Wang, 2017).

Luminescent Borate Complexes

  • The complexation of boron trifluoride with electron donor/acceptor substituted benzoxazole derivatives results in luminescent B(III) complexes. These complexes are promising for applications in photonics and sensing (Massue, Frath, Ulrich, Retailleau, & Ziessel, 2012).

Heterogeneous Catalyst

  • Boron trifluoride supported on nano-SiO2 has been used as an efficient and reusable heterogeneous catalyst for synthesizing bis(indolyl)methanes and oxindole derivatives, showcasing its utility in organic synthesis (Saffar-Teluri, 2014).

Fluorometric Measurement in Food Science

  • Boron trifluoride-methanol complex has been utilized in fluorometric methods for measuring wheat germ content in flour milling products, indicating its application in food science and quality control (Barnes & Jørgensen, 1987).

Safety And Hazards

Boron trifluoride tetrahydrofuran complex is classified as a flammable liquid (Category 4), and it is harmful if swallowed or inhaled (Category 4) . It causes severe skin burns and eye damage (Category 1), and it can cause damage to organs (Kidney) through prolonged or repeated exposure if inhaled . It is recommended to avoid breathing mist, gas, or vapors, and to use personal protective equipment when handling this compound .

Future Directions

The boron trifluoride & complexes market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023, reaching an estimated value of around US$ 320.7 million by 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 .

properties

IUPAC Name

trifluoro(oxolan-1-ium-1-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BF3O/c6-5(7,8)9-3-1-2-4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMZNNGTHKHCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([O+]1CCCC1)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoro(oxolan-1-ium-1-yl)boranuide

CAS RN

462-34-0
Record name (T-4)-Trifluoro(tetrahydrofuran)boron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
AB Evans, DW Knight - Tetrahedron Letters, 2001 - Elsevier
Boron trifluoride–tetrahydrofuran complex: a superior trigger for the Yamaguchi–Hirao alkylation of lithio-acetylides by epoxides - ScienceDirect … Boron trifluoride–tetrahydrofuran …
Number of citations: 33 www.sciencedirect.com
TV Grinevich, NG Taganov, ML Pridatchenko… - Doklady Chemistry, 2017 - Springer
… This study is devoted to cationic polymerization of glycidol (GC) under the action of boron trifluoride tetrahydrofuran complex (BF3 ⋅ THF) in ethylene glycol dimethyl ether (DME) and in …
Number of citations: 3 link.springer.com
YFA See, S Pisharath, YJ Ong, CY Tay… - Reactive and Functional …, 2022 - Elsevier
… The development of a novel energetic block copolymer of glycidyl azide polymer (GAP) and fluoropolymer (FP) using a boron trifluoride-tetrahydrofuran complex/diol initiator system is …
Number of citations: 2 www.sciencedirect.com
T Okaya, T Imada… - … Chemistry and Physics, 1970 - Wiley Online Library
… Boron trifluoride etherate and boron trifluoride tetrahydrofuran complex were distd. in the atmosphere of nitrogen and stored in a small glass tube in the absence of oxygen. …
Number of citations: 3 onlinelibrary.wiley.com
M Sangermano, R Bongiovanni… - Journal of Polymer …, 2006 - Wiley Online Library
… Boron trifluoride tetrahydrofuran complex was purchased from Honeywell. Acetic anhydride and pyridine were obtained from Aldrich Chemical Co. Benzotrifluoride was purchased from …
Number of citations: 20 onlinelibrary.wiley.com
J Choi, JU Jang, WB Yin, B Lee, KJ Lee - Polymer, 2017 - Elsevier
… MC (270 g), BDO (5.96 ml) and boron trifluoride tetrahydrofuran complex (1.746 ml) were added and initiated for 20 min. Then, the mixture of purified ECH (118 g) and THF (91.95 g) …
Number of citations: 55 www.sciencedirect.com
O Mahé, A L'Heureux, M Couturier, C Bennett… - Journal of Fluorine …, 2013 - Elsevier
… To the resulting solution was added dichloromethane (558 mL) followed by boron trifluoride tetrahydrofuran complex (69 mL, 0.63 mol) dropwise over 1 h keeping the temperature …
Number of citations: 34 www.sciencedirect.com
B Pan, SM Park, WB Ying, DK Yoon… - Macromolecular Rapid …, 2023 - Wiley Online Library
… N,N'-dimethylformamide (DMF) (99.0%), boron trifluoride tetrahydrofuran complex (>99.5%), … MC (270 g), BDO (5.66 ml), and boron trifluoride tetrahydrofuran complex (1.75 ml) were …
Number of citations: 4 onlinelibrary.wiley.com
WC Kang, HG Park, KC Kim, SW Ryu - Electrochimica acta, 2009 - Elsevier
In this study, a strategy for synthesizing lithium methacrylate (LiMA)-based self-doped gel polymer electrolytes was described and the electrochemical properties were investigated by …
Number of citations: 35 www.sciencedirect.com
J Choi, DS Moon, SG Ryu, B Lee… - Journal of Applied …, 2018 - Wiley Online Library
… The cation ring opening polymerization was carried out at 25 C in MC for 4 h by dropwise method and further 2 h with BDO and boron trifluoride tetrahydrofuran complex as catalyst. …
Number of citations: 13 onlinelibrary.wiley.com

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